Geranylamine

Description

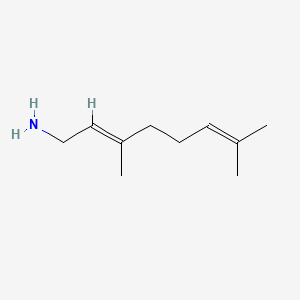

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2E)-3,7-dimethylocta-2,6-dien-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6,8,11H2,1-3H3/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMZGMJNKXOLEM-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCN)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CN)/C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317828 | |

| Record name | Geranylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6246-48-6, 35278-77-4 | |

| Record name | Geranylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6246-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3,7-Dimethylocta-2,6-dien-1-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006246486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decaprenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035278774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geranylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3,7-dimethylocta-2,6-dien-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,7-dimethyl-2,6-octadienylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Geranylamine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranylamine, a primary amine derivative of the monoterpene geraniol (B1671447), presents a molecule of significant interest in the fields of synthetic chemistry and drug discovery. Its structural similarity to geraniol, a compound with known antitumor and antimicrobial properties, suggests that this compound may possess a range of valuable biological activities. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analytical characterization of this compound. Furthermore, it outlines experimental protocols for its synthesis and analysis and proposes a workflow for the investigation of its biological signaling pathways, a critical step toward elucidating its therapeutic potential.

Chemical Properties and Structure

This compound, systematically named (2E)-3,7-dimethylocta-2,6-dien-1-amine, is a lipophilic primary amine. Its structure is characterized by a C10 isoprenoid chain with two double bonds at the C2 and C6 positions, and a primary amine group at the C1 position. The prevalent isomer is the trans or (E)-isomer at the C2-C3 double bond.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. As a liquid at room temperature, a melting point is not applicable.

| Property | Value | Source(s) |

| IUPAC Name | (2E)-3,7-dimethylocta-2,6-dien-1-amine | [1] |

| Synonyms | trans-3,7-Dimethyl-2,6-octadien-1-ylamine, (E)-3,7-Dimethyl-2,6-octadienylamine | [2] |

| CAS Number | 6246-48-6 | |

| Molecular Formula | C₁₀H₁₉N | |

| Molecular Weight | 153.27 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 105 °C at 19 mmHg | |

| Density | 0.829 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.476 | |

| Flash Point | 88 °C (closed cup) | |

| SMILES | CC(=CCC/C(=C/CN)/C)C | |

| InChI | InChI=1S/C10H19N/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6,8,11H2,1-3H3/b10-7+ | |

| InChIKey | AFMZGMJNKXOLEM-JXMROGBWSA-N |

Solubility

| Solvent | Expected Solubility |

| Water | Slightly soluble |

| Ethanol | Miscible |

| Methanol (B129727) | Miscible |

| Acetone | Miscible |

| Chloroform | Miscible |

| Dichloromethane (B109758) | Miscible |

| Ethyl Acetate (B1210297) | Miscible |

| Hexane | Miscible |

Synthesis of this compound

This compound can be synthesized from its corresponding alcohol, geraniol, or from geranyl halides. Two common and effective methods are the Mitsunobu reaction and the Gabriel synthesis. A generalized workflow for the synthesis and purification of this compound is depicted below.

Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.

Experimental Protocol: Mitsunobu Reaction

The Mitsunobu reaction provides a versatile method for converting primary and secondary alcohols into a variety of functional groups, including primary amines via a phthalimide (B116566) intermediate.[3]

Materials:

-

Geraniol (1.0 eq)

-

Phthalimide (1.2 eq)

-

Triphenylphosphine (B44618) (PPh₃) (1.2 eq)

-

Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrazine (B178648) hydrate (B1144303) (50-60% in water)

-

Methanol

-

Diethyl ether (Et₂O)

-

Silica (B1680970) gel for column chromatography

-

Eluent: Hexane/Ethyl Acetate gradient

Procedure:

-

N-Geranylphthalimide Synthesis:

-

To a flame-dried round-bottom flask under an argon atmosphere, add geraniol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq).

-

Dissolve the solids in anhydrous THF (approximately 0.1 M solution with respect to geraniol).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-geranylphthalimide.[4]

-

-

Hydrazinolysis:

-

Dissolve the purified N-geranylphthalimide (1.0 eq) in methanol (approximately 0.2 M).

-

Add hydrazine hydrate (18.0 eq) to the solution under an argon atmosphere.

-

Stir the mixture at room temperature for 16 hours.

-

Dilute the reaction mixture with diethyl ether.

-

Filter the mixture through Celite to remove the phthalhydrazide (B32825) precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by column chromatography.[4]

-

Experimental Protocol: Gabriel Synthesis

The Gabriel synthesis is a classic method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation that can occur with direct amination.[5]

Materials:

-

Geranyl bromide (1.0 eq)

-

Potassium phthalimide (1.1 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Hydrazine hydrate (50-60% in water)

-

Methanol

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Eluent: Dichloromethane/Methanol gradient with triethylamine (B128534)

Procedure:

-

N-Geranylphthalimide Synthesis:

-

In a round-bottom flask, dissolve geranyl bromide (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF (approximately 0.5 M).

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield crude N-geranylphthalimide.

-

-

Hydrazinolysis:

-

Follow the hydrazinolysis procedure as described in the Mitsunobu reaction protocol (Section 2.1, step 2).

-

-

Purification of this compound:

-

Purify the crude this compound by flash column chromatography on silica gel. To prevent the amine from sticking to the acidic silica, the column can be pre-treated with a solvent system containing a small amount of triethylamine (e.g., 1-2%).

-

Elute the column with a gradient of methanol in dichloromethane (e.g., 0-10%) containing 1% triethylamine.[6]

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

-

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[7]

-

If the sample contains any solid impurities, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[7]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing if not already present in the solvent.

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, 8-16 scans, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a sample concentration of 50-100 mg may be required for a good signal-to-noise ratio.[8]

Expected Chemical Shifts: The ¹H and ¹³C NMR spectra will show characteristic signals for the different protons and carbons in the this compound molecule. The exact chemical shifts will be dependent on the solvent used.

Experimental Protocol: HPLC Analysis

Due to the lack of a strong chromophore, direct UV detection of this compound can be challenging. Derivatization with a fluorescent tag or the use of an Evaporative Light Scattering Detector (ELSD) are common approaches for the analysis of primary amines.[9]

Method 1: Reversed-Phase HPLC with ELSD

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

-

Gradient: A linear gradient from, for example, 20% B to 80% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detector: ELSD.

Method 2: Reversed-Phase HPLC with Fluorescence Detection (after derivatization)

-

Derivatization Reagent: o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine).

-

Procedure: Mix the this compound sample with the OPA/thiol reagent in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.5) and allow to react for a few minutes at room temperature before injection.

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Aqueous buffer (e.g., sodium acetate buffer, pH 6.5).

-

Mobile Phase B: Methanol or Acetonitrile.

-

Gradient: A suitable gradient to separate the derivatized amine from any byproducts.

-

Flow Rate: 1.0 mL/min.

-

Detector: Fluorescence detector (e.g., excitation at 340 nm, emission at 455 nm).

Biological Activity and Signaling Pathways

While the biological activities of geraniol, the precursor to this compound, have been extensively studied, there is a notable lack of specific research on the signaling pathways directly modulated by this compound. Geraniol is known to exhibit antitumor effects by influencing pathways involved in cell proliferation, apoptosis, and angiogenesis.[10] Given the structural similarity, it is plausible that this compound may exhibit similar or unique biological activities.

The primary amine group in this compound introduces a key difference in its chemical properties compared to the hydroxyl group of geraniol, which could lead to distinct interactions with biological targets. The amine group can be protonated at physiological pH, potentially influencing its membrane permeability and interactions with proteins.

Proposed Workflow for Investigating Bioactivity

To elucidate the biological effects of this compound, a systematic investigation is required. The following workflow outlines a potential approach for screening and characterizing its bioactivity.

Caption: A proposed workflow for the systematic investigation of the biological activities of this compound.

Conclusion

This compound is a readily accessible primary amine with potential applications in medicinal chemistry and drug development. This guide has provided a comprehensive overview of its chemical properties, structure, and detailed protocols for its synthesis and analysis. While direct evidence of its biological signaling pathways is currently limited, the proposed workflow offers a clear roadmap for future research to unlock its therapeutic potential. The structural and chemical properties of this compound make it a compelling candidate for further investigation as a novel bioactive compound.

References

- 1. geranyl amine, 6246-48-6 [thegoodscentscompany.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. How to make an NMR sample [chem.ch.huji.ac.il]

- 5. biotage.com [biotage.com]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. benchchem.com [benchchem.com]

- 8. teledyneisco.com [teledyneisco.com]

- 9. The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential Effects of Geraniol on Cancer and Inflammation-Related Diseases: A Review of the Recent Research Findings - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Geranylamine Derivatives: A Technical Guide

Geranylamine, a derivative of the acyclic monoterpene geraniol, and its synthetic derivatives have emerged as a class of compounds with diverse and significant biological activities. This technical guide provides an in-depth overview of the current scientific understanding of these activities, with a focus on their antitumor, antibacterial, and flavor-modulating properties. This document is intended for researchers, scientists, and professionals in the field of drug development and food science, offering a compilation of quantitative data, detailed experimental methodologies, and elucidated mechanisms of action.

Antitumor Activity of this compound Derivatives

Several studies have highlighted the potent antitumor effects of this compound derivatives, particularly those conjugated with substrates of energy metabolism. These compounds have demonstrated efficacy in both in vitro and in vivo models of human cancer, with a primary mechanism of action involving the induction of apoptosis.

In Vitro and In Vivo Efficacy

A study investigating the effects of various isoprenoid derivatives on human hepatoma cells found that certain this compound conjugates exhibited strong antitumor activity. Specifically, N-geranylpyruvic amide, N-geranyl-p-pyruvaminobenzoic amide, N,N'-digeranylmalic diamide (B1670390), and N,N'-digeranyl-O-acetylmalic diamide were effective in inhibiting tumor growth in human hepatoma-bearing athymic mice.[1] These compounds also demonstrated potent inhibition of in vitro cancer cell growth. In contrast, sugar conjugates of this compound did not show any significant antitumor effects.[1]

Table 1: Antitumor Activity of this compound Derivatives

| Compound | In Vivo Antitumor Effect (Human Hepatoma Model) | In Vitro Cell Growth Inhibition (HLF Cells) |

| N-geranylpyruvic amide (PyGA) | Markedly inhibited tumor growth | Potent inhibition |

| N-geranyl-p-pyruvaminobenzoic amide (PyABGA) | Markedly inhibited tumor growth | Potent inhibition |

| N,N'-digeranylmalic diamide (M2GA) | Markedly inhibited tumor growth | Potent inhibition |

| N,N'-digeranyl-O-acetylmalic diamide (AcM2GA) | Markedly inhibited tumor growth | Potent inhibition |

| Sugar conjugates of this compound | No significant effect | No significant effect |

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the antitumor activity of these this compound derivatives is the induction of apoptosis, or programmed cell death. While these compounds did not significantly alter the cell cycle distribution at 24 hours, a sub-G1 (apoptotic) peak was observed in DNA histograms of cells treated for 48 hours.[1] This indicates that the cells are undergoing DNA fragmentation, a hallmark of apoptosis.

Interestingly, the apoptotic mechanism of these this compound derivatives appears to be distinct from that of some natural isoprenoids. It has been shown that these compounds do not inhibit protein isoprenylation, a process that is often targeted by other isoprenoid-based anticancer agents.[1] This suggests a novel mechanism of action for these this compound conjugates.

The induction of apoptosis by these derivatives likely proceeds through the intrinsic, or mitochondrial, pathway. This pathway is regulated by the Bcl-2 family of proteins, which control the permeabilization of the mitochondrial outer membrane.[2][3] Pro-apoptotic members like Bax and Bak, upon activation, lead to the release of cytochrome c from the mitochondria. Cytochrome c then participates in the formation of the apoptosome, which activates initiator caspases (e.g., caspase-9), leading to a cascade of effector caspase activation (e.g., caspase-3) and subsequent cell death.[4][5] Anti-apoptotic members like Bcl-2 and Bcl-xL inhibit this process.[2][3] The observation of a sub-G1 peak and DNA fragmentation is consistent with the execution phase of apoptosis mediated by activated caspases.[6]

Figure 1: Proposed intrinsic pathway of apoptosis induced by this compound derivatives.

Experimental Protocols

This protocol is used to evaluate the antitumor efficacy of compounds in a living organism.[1]

-

Cell Culture and Implantation: Human hepatoma cells (e.g., HLF) are cultured and harvested. A suspension of these cells is then subcutaneously injected into the backs of athymic (nude) mice, which lack a functional immune system and thus do not reject human tumor xenografts.[2][7]

-

Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The mice are then randomly assigned to treatment and control groups. The this compound derivatives are administered, typically via intraperitoneal injection, at specified doses and schedules. The control group receives a vehicle solution.

-

Monitoring and Endpoint: Tumor size is measured regularly using calipers. The body weight and general health of the mice are also monitored for signs of toxicity. The experiment is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.

-

Data Analysis: The tumor growth inhibition is calculated by comparing the average tumor weight in the treated groups to the control group.

This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8][9][10]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated for a few hours, during which metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or SDS-HCl solution) is added to dissolve the formazan crystals.[8][9]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

Figure 2: General workflow for an in vitro cell viability (MTT) assay.

This flow cytometry-based method is used to quantify the percentage of apoptotic cells by analyzing their DNA content.[11][12]

-

Cell Treatment and Harvesting: Cells are treated with the this compound derivatives for a specified time (e.g., 48 hours). Both adherent and floating cells are collected.

-

Cell Fixation: The cells are washed and then fixed, typically with cold 70% ethanol, to permeabilize the cell membranes.

-

DNA Staining: The fixed cells are treated with a DNA-staining dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to ensure only DNA is stained.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of each cell, which is proportional to its DNA content.

-

Data Analysis: A DNA histogram is generated, plotting the number of cells versus their fluorescence intensity. Non-apoptotic cells will appear as distinct peaks corresponding to the G1 and G2/M phases of the cell cycle. Apoptotic cells, which have undergone DNA fragmentation and loss, will appear as a "sub-G1" peak to the left of the G1 peak.[11][12] The percentage of cells in this sub-G1 region represents the apoptotic population.

Antibacterial Activity

Certain macrocyclic this compound derivatives have been synthesized and evaluated for their antibacterial properties, showing promise against clinically relevant pathogens.

Spectrum of Activity

In a study focused on developing novel antibacterial agents, macrocyclic diarylheptanoids with a this compound substitution exhibited moderate to good activity against Mycobacterium tuberculosis and other selected Gram-positive bacteria. This highlights the potential of this compound as a scaffold for the development of new antibiotics.

Proposed Mechanism of Action

While the precise mechanism for this compound derivatives has not been fully elucidated, the antibacterial action of similar amphiphilic molecules often involves the disruption of the bacterial cell membrane.[13] These compounds can interact with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, leading to increased membrane permeability.[14][15] This disruption can cause leakage of intracellular contents and ultimately lead to bacterial cell death.

Experimental Protocols

This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the target bacteria is prepared.

-

Serial Dilution: The this compound derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Flavor Modulating Activity

In addition to their therapeutic potential, this compound derivatives have been investigated for their ability to modify and enhance taste, particularly the umami flavor.

Umami Taste Enhancement

Several patents describe the use of this compound derivatives as flavor-modulating substances.[16][17] For instance, N-((E)-3,7-dimethyl-octa-2,6-dienyl)-oxalamic acid methyl ester and N-((E)-3,7-dimethyl-octa-2,6-dienyl)-N'-methyl-oxalamide have been identified as compounds that can enhance the umami taste impression in food products.[17] Another example is geranyl lactamide, which has been shown to impart a more umami, salty, and savory taste to consumable products like soups and ketchups.[16]

Mechanism of Action

The umami taste is primarily mediated by the T1R1/T1R3 G protein-coupled receptor.[18][19][20] It is proposed that this compound derivatives act as allosteric modulators of this receptor. N-geranyl cyclopropylcarboxamide (NGCC), for example, has been shown to enhance the chorda tympani nerve response to monosodium glutamate (B1630785) (MSG) in animal models.[1] This enhancement is thought to occur through an interaction with a Ca2+-dependent transduction pathway associated with the umami receptor.[1] This suggests that these derivatives do not mimic umami compounds directly but rather amplify the signal generated by them, leading to an enhanced taste perception.

Conclusion

This compound derivatives represent a versatile class of compounds with significant potential in both pharmacology and food science. Their demonstrated antitumor activity, mediated through a distinct apoptotic pathway, positions them as promising candidates for further cancer research. The antibacterial properties of certain derivatives offer a new scaffold for the development of antibiotics against challenging pathogens. Furthermore, their ability to modulate and enhance umami taste provides a valuable tool for the food industry. Future research should focus on further elucidating the specific molecular targets and signaling pathways involved in their biological activities, as well as on optimizing their structure to enhance potency and reduce potential toxicity.

References

- 1. N-geranyl cyclopropyl-carboximide modulates salty and umami taste in humans and animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mammalian caspases: structure, activation, substrates, and functions during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of intrinsic and extrinsic apoptosis pathways in the human leukemic MOLT-4 cell line by terpinen-4-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ceramide initiates NFkappaB-mediated caspase activation in neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gasdermin pores permeabilize mitochondria to augment caspase-3 activation during apoptosis and inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interest of Homodialkyl Neamine Derivatives against Resistant P. aeruginosa, E. coli, and β-Lactamases-Producing Bacteria—Effect of Alkyl Chain Length on the Interaction with LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 11. Interaction between umami peptide and taste receptor T1R1/T1R3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The zeamine antibiotics affect the integrity of bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A small molecule that mitigates bacterial infection disrupts Gram-negative cell membranes and is inhibited by cholesterol and neutral lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. US8815321B2 - this compound derivatives as flavouring agents - Google Patents [patents.google.com]

- 17. EP2168442A2 - this compound derivatives of oxalic acid - Google Patents [patents.google.com]

- 18. Pharmacology of the Umami Taste Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Molecular Recognition and Modification Strategies of Umami Dipeptides with T1R1/T1R3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Geranylamine: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 6246-48-6 Molecular Formula: C₁₀H₁₉N Molecular Weight: 153.26 g/mol

This technical guide provides an in-depth overview of Geranylamine, a naturally derived amine compound. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and related fields. This document covers the fundamental physicochemical properties, synthesis methodologies, and known biological activities of this compound and its derivatives.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 6246-48-6 | [1][2] |

| Molecular Weight | 153.26 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₉N | [1] |

| Boiling Point | 105 °C at 19 mmHg | [3][4] |

| Density | 0.829 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.476 | [3][4] |

Synthesis of this compound

This compound can be synthesized through various chemical routes, most commonly starting from geraniol (B1671447). The following section details a prevalent experimental protocol for its synthesis.

Experimental Protocol: Synthesis from Geraniol via Geranyl Bromide

This two-step synthesis involves the conversion of geraniol to geranyl bromide, followed by a reaction with an amine source.

Step 1: Synthesis of Geranyl Bromide

-

Reaction Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve geraniol in a suitable anhydrous solvent such as diethyl ether or hexane.

-

Bromination: Cool the solution to 0 °C in an ice bath. Add a brominating agent, such as phosphorus tribromide (PBr₃), dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure to yield crude geranyl bromide. The product can be further purified by distillation under reduced pressure.

Step 2: Synthesis of this compound

-

Amination: Dissolve the purified geranyl bromide in a suitable solvent. Add an excess of an amine source, such as ammonia (B1221849) or a protected amine equivalent like sodium azide (B81097) followed by reduction. For direct amination with ammonia, the reaction is typically carried out in a sealed vessel at elevated temperature and pressure.

-

Gabriel Synthesis (Alternative): A common and often higher-yielding method involves reacting geranyl bromide with potassium phthalimide (B116566) to form N-geranylphthalimide. This intermediate is then treated with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) to cleave the phthalimide group and yield this compound.

-

Work-up and Purification: After the reaction is complete, the reaction mixture is worked up depending on the method used. For the Gabriel synthesis, after hydrazine treatment, the precipitated phthalhydrazide (B32825) is filtered off. The filtrate is then concentrated, and the residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated. The final product, this compound, is typically purified by distillation under reduced pressure.

Biological Activity and Potential Signaling Pathways

Direct research on the specific signaling pathways modulated by this compound is limited in publicly available literature. However, studies on structurally related compounds and derivatives of this compound provide insights into its potential biological activities and mechanisms of action.

Flavoring Agents

This compound derivatives have been investigated for their properties as flavouring agents, particularly for enhancing umami taste in food products.

Antitumor and Antibacterial Activity

Derivatives of this compound have shown promise in preclinical studies for their potential antitumor and antibacterial effects. While the direct mechanism of this compound is not fully elucidated, research on analogous compounds suggests potential interactions with key cellular signaling pathways.

For instance, studies on other amine-containing natural products have demonstrated modulation of critical cancer-related pathways. Leelamine, a diterpene amine, has been shown to inhibit the PI3K/Akt, MAPK, and STAT3 signaling pathways in melanoma cells[5]. Similarly, Geraniin, a compound containing a geranyl group, has been found to inhibit the PI3K/AKT pathway in nasopharyngeal cancer cells[6]. Although these are not direct studies on this compound, they suggest that the geranyl moiety, in combination with an amine group, could potentially interact with these fundamental cellular signaling cascades.

It is important to note that the direct effects of this compound on these pathways require further experimental validation. Researchers are encouraged to investigate these potential mechanisms of action to better understand the therapeutic potential of this compound and its derivatives.

Conclusion

This compound is a readily synthesizable compound with emerging biological activities of interest to the pharmaceutical and flavor industries. While its exact molecular mechanisms are still under investigation, the study of its derivatives suggests a potential for modulating key cellular signaling pathways involved in cell proliferation and survival. This technical guide provides a foundational understanding of this compound's properties and synthesis, aiming to facilitate further research and development in this promising area.

References

- 1. scbt.com [scbt.com]

- 2. This compound 90 6246-48-6 [sigmaaldrich.com]

- 3. This compound | CAS#:6246-48-6 | Chemsrc [chemsrc.com]

- 4. 6246-48-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Targeting Multiple Key Signaling Pathways in Melanoma using Leelamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Geraniin inhibits cell growth and promoted autophagy-mediated cell death in the nasopharyngeal cancer C666-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Geranylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of geranylamine, a valuable intermediate in the synthesis of various compounds. Due to the limited availability of publicly accessible, experimentally verified raw data, this guide combines predicted data, information from analogous compounds, and established spectroscopic principles to offer a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Data Presentation

The following tables summarize the expected and predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H1 | ~3.3 - 3.5 | Doublet | Attached to the carbon bearing the amino group. |

| H2 | ~5.2 - 5.4 | Triplet | Vinylic proton adjacent to the CH₂NH₂ group. |

| H4 | ~2.0 - 2.2 | Multiplet | Allylic protons. |

| H5 | ~1.9 - 2.1 | Multiplet | Allylic protons. |

| H6 | ~5.0 - 5.2 | Triplet | Vinylic proton in the isoprene (B109036) tail. |

| H8, H9, H10 | ~1.6 - 1.8 | Singlets | Methyl protons. |

| NH₂ | ~1.0 - 3.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

Note: These are estimated values based on the structure of this compound and typical chemical shifts for similar functional groups. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| C1 | ~40 - 45 | Attached to the nitrogen atom. |

| C2 | ~120 - 125 | Vinylic carbon. |

| C3 | ~135 - 140 | Quaternary vinylic carbon. |

| C4 | ~35 - 40 | Allylic carbon. |

| C5 | ~25 - 30 | Aliphatic carbon. |

| C6 | ~120 - 125 | Vinylic carbon. |

| C7 | ~130 - 135 | Quaternary vinylic carbon. |

| C8, C9, C10 | ~15 - 25 | Methyl carbons. |

Note: These are estimated values. For comparison, the corresponding carbons in geraniol (B1671447) show similar shifts for the terpene backbone.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| 3300 - 3500 | N-H (Primary Amine) | Symmetric & Asymmetric Stretch | Medium |

| 2850 - 3080 | C-H (Alkene & Alkane) | Stretch | Strong |

| 1650 - 1680 | C=C (Alkene) | Stretch | Medium to Weak |

| 1590 - 1640 | N-H (Primary Amine) | Scissoring (Bend) | Medium |

| 1000 - 1250 | C-N (Aliphatic Amine) | Stretch | Medium |

| 650 - 900 | N-H (Primary Amine) | Wagging | Broad |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Adduct | Predicted Collision Cross Section (Ų) |

| 154.15903 | [M+H]⁺ | 140.3 |

| 176.14097 | [M+Na]⁺ | 145.4 |

| 152.14447 | [M-H]⁻ | 139.7 |

Data obtained from PubChem predictions.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use the same sample as for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Due to the lower natural abundance of ¹³C, a larger number of scans will be required to obtain a spectrum with an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of neat this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

For GC-MS, electron ionization (EI) is commonly used. For LC-MS, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode are suitable choices for amines.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).

-

The resulting spectrum will show the molecular ion peak (or protonated molecule in the case of ESI/APCI) and various fragment ions. The fragmentation pattern can provide valuable structural information. For this compound, characteristic losses would include the cleavage of the C-C bond alpha to the nitrogen atom and fragmentation of the terpene backbone.

-

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

The Elusive Geranylamine: A Deep Dive into its Naturally Occurring Analogs

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

While geranylamine itself is a synthetically derived compound not found in nature, its structural motif—a terpenoid backbone linked to an amine functional group—is prevalent in a diverse and pharmacologically significant class of natural products known as terpenoid alkaloids. This technical guide explores the natural occurrence of this compound analogs, with a particular focus on the well-studied terpenoid indole (B1671886) alkaloids (TIAs) from the medicinal plant Catharanthus roseus. We delve into their biosynthesis, provide quantitative data, and outline key experimental protocols for their study, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Occurrence of this compound Analogs: The Terpenoid Indole Alkaloids

The primary examples of naturally occurring this compound analogs are the terpenoid indole alkaloids (TIAs). These complex molecules are characterized by a fusion of a tryptamine-derived indole ring system and a terpenoid unit derived from geraniol (B1671447). The Madagascar periwinkle, Catharanthus roseus, is a prolific producer of over 130 different TIAs, including the potent anticancer agents vinblastine (B1199706) and vincristine.[1]

Two key monomeric TIAs that serve as precursors to these dimeric anticancer drugs are catharanthine (B190766) and vindoline (B23647).[2] These compounds accumulate in the leaves of the plant and their biosynthesis is a complex and highly regulated process.

Another class of geranylated alkaloids has been identified in the plant genus Glycosmis, specifically Glycosmis pentaphylla. These compounds, known as geranylated quinolone alkaloids, demonstrate the versatility of the geranyl moiety in natural product biosynthesis.[3]

Quantitative Analysis of Terpenoid Indole Alkaloids in Catharanthus roseus

The concentration of TIAs in C. roseus can vary significantly depending on the plant's age, environmental conditions, and the specific cultivar. The total alkaloid content in the leaves of different accessions of Glycosmis pentaphylla has also been quantified, showing considerable variation.

Table 1: Quantitative Data of Key Terpenoid Indole Alkaloids in Catharanthus roseus

| Alkaloid | Plant Part | Concentration Range (mg/g dry weight) | Analytical Method | Reference |

| Vindoline | Leaves | 0.891 - 1.300 | HPLC | [4] |

| Catharanthine | Leaves | 0.974 - 1.378 | HPLC | [4] |

| Vinblastine | Leaves | 0.307 - 0.949 | HPLC | [4] |

| Serpentine | Various | Most abundant TIA | UHPLC-ESI-QqQLIT-MS/MS | [5] |

Table 2: Total Alkaloid Content in Glycosmis pentaphylla Leaves

| Accession | Total Alkaloid Yield (mg/g) | Reference |

| GP07 | 19.6 | [6] |

| GP03 | 9.53 | [6] |

Biosynthesis of Terpenoid Indole Alkaloids: A Step-by-Step Look

The biosynthesis of TIAs is a fascinating example of metabolic engineering in nature, involving multiple enzymatic steps and cellular compartments. The pathway begins with the convergence of the shikimate pathway (producing tryptamine) and the mevalonate-independent (MEP) pathway (producing the terpenoid precursor geraniol).

The Central Role of Strictosidine (B192452)

The universal precursor to all TIAs is strictosidine. Its formation is a pivotal step, catalyzed by the enzyme strictosidine synthase (STR), which facilitates a Pictet-Spengler reaction between tryptamine (B22526) and the monoterpenoid secologanin. Secologanin itself is derived from geraniol through a series of enzymatic reactions.

The Divergent Pathway to Vindoline

From strictosidine, the biosynthetic pathway branches to produce a vast array of TIAs. The pathway leading to vindoline is particularly well-characterized and involves a seven-step enzymatic cascade starting from the precursor tabersonine.

Experimental Protocols

A comprehensive understanding of naturally occurring this compound analogs requires robust experimental methodologies for their extraction, isolation, and quantification.

Extraction and Isolation of Terpenoid Indole Alkaloids

A general workflow for the isolation of TIAs from plant material involves initial extraction with a polar solvent, followed by acid-base partitioning to separate the basic alkaloids from other metabolites. Further purification is typically achieved using chromatographic techniques.

Detailed Protocol for Acid-Base Extraction:

-

Initial Extraction: Extract the powdered plant material with ethanol (B145695) or methanol (B129727) using maceration or Soxhlet apparatus.

-

Solvent Evaporation: Concentrate the extract under reduced pressure to obtain a crude residue.

-

Acidification: Dissolve the residue in a dilute acid solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.

-

Washing with Organic Solvent: Wash the acidic aqueous solution with an immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic impurities.

-

Basification: Make the aqueous layer basic (pH 9-10) with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.

-

Extraction of Alkaloids: Extract the basic aqueous solution multiple times with an organic solvent (e.g., chloroform (B151607) or dichloromethane).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.

Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the sensitive and selective quantification of TIAs in complex plant extracts.

A General LC-MS Protocol for TIA Quantification:

-

Sample Preparation:

-

Extract a known weight of finely ground, dried plant material with a suitable solvent (e.g., 80% methanol) using ultrasonication or shaking.

-

Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the extract to an appropriate concentration within the calibration range of the instrument.

-

Prepare a series of calibration standards of the target alkaloids in the same solvent.

-

-

LC-MS/MS Conditions:

-

Chromatographic Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water (often with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically employed for alkaloids.

-

Mass Spectrometry: A triple quadrupole (QqQ) or ion trap (IT) mass spectrometer can be used. For quantification, Multiple Reaction Monitoring (MRM) mode on a QqQ instrument provides high selectivity and sensitivity.[5]

-

Table 3: Example MRM Transitions for TIA Quantification[5]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Ajmalicine | 353 | 144 |

| Serpentine | 349 | 317 |

| Vindoline | 458 | 188 |

| Vinblastine | 811 | 224 |

| Vincristine | 825 | 225 |

Signaling Pathways

While the biosynthetic pathways of TIAs are well-elucidated, their direct roles in plant signaling are less understood. It is known that the production of these alkaloids is part of the plant's defense mechanism against herbivores and pathogens. The expression of many TIA biosynthetic genes is induced by the plant hormone jasmonic acid, a key signaling molecule in plant defense responses. However, specific signaling pathways directly triggered by catharanthine, vindoline, or other this compound analogs within the plant or in other organisms are still an active area of research.

Conclusion

Although this compound is not a natural product, its structural analogs, the terpenoid alkaloids, represent a vast and fascinating area of natural product chemistry. The terpenoid indole alkaloids of Catharanthus roseus serve as a prime example, with their complex biosynthesis, significant pharmacological activity, and the availability of advanced analytical techniques for their study. This technical guide provides a foundational understanding of the natural occurrence, biosynthesis, and analysis of these important this compound analogs, offering valuable insights for researchers dedicated to harnessing the chemical diversity of nature for the development of new therapeutics. Further research into the signaling roles of these compounds and the exploration of other organisms for novel geranylated alkaloids will undoubtedly continue to enrich this exciting field.

References

- 1. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dimerization of catharanthine and vindoline - Wikipedia [en.wikipedia.org]

- 3. Glycopentanolones A-D, four new geranylated quinolone alkaloids from Glycosmis pentaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sabraojournal.org [sabraojournal.org]

- 5. Simultaneous quantitative determination of bioactive terpene indole alkaloids in ethanolic extracts of Catharanthus roseus (L.) G. Don by ultra high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thepharmajournal.com [thepharmajournal.com]

Geranylamine Derivatives: A Technical Guide to Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranylamine, a primary amine derivative of the monoterpene geraniol, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities. This technical guide provides an in-depth overview of two key therapeutic areas where this compound derivatives have shown significant promise: as anti-tuberculosis agents and as antitumor compounds. We will delve into their mechanisms of action, present quantitative data on their efficacy, detail relevant experimental protocols, and visualize key pathways and workflows.

I. Anti-tuberculosis Activity of this compound Derivatives: The Case of SQ109

A prominent example of a this compound derivative with therapeutic potential is SQ109, an investigational anti-tuberculosis drug. SQ109 is an asymmetrical diamine that includes a geranyl group and has demonstrated potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.

Mechanism of Action

The primary mechanism of action of SQ109 is the inhibition of the Mycobacterium tuberculosis MmpL3 (Mycobacterial membrane protein Large 3) transporter. MmpL3 is an essential transporter responsible for the translocation of trehalose (B1683222) monomycolate (TMM), a precursor for mycolic acids, from the cytoplasm to the periplasm. Mycolic acids are crucial components of the mycobacterial cell wall, providing a protective barrier. By inhibiting MmpL3, SQ109 disrupts the mycolic acid biosynthesis pathway, leading to a compromised cell wall and ultimately bacterial death.[1]

In addition to targeting MmpL3, SQ109 also functions as a protonophore, uncoupling the proton motive force across the bacterial membrane. This dual mechanism of action contributes to its potent bactericidal activity.[2]

Quantitative Data: In Vitro Efficacy

The in vitro efficacy of SQ109 and its metabolites has been evaluated against various mycobacterial and fungal species. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

| Compound | Organism | MIC (µg/mL) |

| SQ109 | Mycobacterium tuberculosis H37Rv | 0.2 - 0.78 |

| Multidrug-resistant M. tuberculosis | Active (strains vary) | |

| Mycobacterium bovis | Active | |

| Mycobacterium avium | 4 - 16 | |

| Aspergillus fumigatus | 8 | |

| Candida spp. | 1 - 8 | |

| Cryptococcus neoformans | 0.25 - 4 | |

| SQ109 Metabolites | Mycobacterium tuberculosis | Inactive |

Data compiled from multiple sources.

Experimental Protocols

Macromolecular Incorporation Assay for Cell Wall Synthesis Inhibition

This assay is used to determine the effect of a compound on the synthesis of major cellular macromolecules, including proteins, nucleic acids, and cell wall components.

-

Bacterial Culture: Mycobacterium tuberculosis is cultured to mid-log phase in an appropriate broth medium.

-

Compound Exposure: The bacterial culture is exposed to the test compound (e.g., SQ109) at various concentrations (typically multiples of its MIC) for a defined period.

-

Radiolabeling: Radiolabeled precursors for specific macromolecules are added to the cultures. For example:

-

[³H]leucine for protein synthesis.

-

[³H]uracil for RNA synthesis.

-

[¹⁴C]acetate for lipid and mycolic acid synthesis.

-

[³H]N-acetyl-D-glucosamine for peptidoglycan synthesis.

-

-

Incubation: The cultures are incubated to allow for the incorporation of the radiolabeled precursors.

-

Harvesting and Lysis: The bacterial cells are harvested by centrifugation, washed, and then lysed.

-

Macromolecule Precipitation: The macromolecules are precipitated using an appropriate method (e.g., trichloroacetic acid precipitation).

-

Quantification: The amount of incorporated radioactivity is quantified using a scintillation counter. A significant reduction in the incorporation of a specific precursor in the presence of the compound indicates inhibition of the corresponding biosynthetic pathway.

Visualizations

Caption: Inhibition of TMM transport by SQ109.

II. Antitumor Activity of this compound Derivatives

Certain this compound derivatives have demonstrated significant antitumor effects, particularly against human hepatoma cells. These compounds, such as N-geranylpyruvic amide and N,N'-digeranylmalic diamide (B1670390), induce apoptosis in cancer cells through a mechanism distinct from that of many natural isoprenoids.[3]

Mechanism of Action

The primary antitumor mechanism of these this compound derivatives is the induction of apoptosis, or programmed cell death. This is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation. Studies have shown that treatment of human hepatoma cells with these derivatives leads to an increase in the sub-G1 cell population, which is indicative of apoptotic cells with fragmented DNA.[3] The precise signaling pathways leading to this apoptotic response are still under investigation but appear to be independent of the inhibition of protein isoprenylation.

Quantitative Data: In Vitro Efficacy

| Compound | Cell Line | IC50 (µM) |

| Doxorubicin | HepG2 | ~1.7 |

| Chidamide | BEL-7402 | 1 - 13 |

| Gimatecan | Various HCC lines | 0.012 - 1.085 |

These values are for comparative purposes and are not for the specific this compound derivatives discussed.

Experimental Protocols

DNA Fragmentation Ladder Assay

This assay visualizes the characteristic internucleosomal cleavage of DNA that occurs during apoptosis.[4][5]

-

Cell Culture and Treatment: Human hepatoma cells (e.g., HepG2, HuH-7) are cultured to a suitable confluency and then treated with the this compound derivative for a specified time (e.g., 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected to ensure the inclusion of apoptotic cells.

-

Cell Lysis: The cells are lysed using a lysis buffer containing detergents to release the cellular contents, including DNA.

-

RNase and Proteinase K Treatment: The cell lysate is treated with RNase to remove RNA and then with Proteinase K to digest proteins, including histones associated with the DNA.

-

DNA Extraction: The DNA is extracted from the lysate, typically using a phenol-chloroform extraction followed by ethanol (B145695) precipitation.

-

Agarose (B213101) Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel and subjected to electrophoresis.

-

Visualization: The DNA in the gel is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide) and visualized under UV light. DNA from apoptotic cells will appear as a characteristic "ladder" of fragments in multiples of approximately 180-200 base pairs.

Flow Cytometry for Sub-G1 Peak Analysis

This method quantifies the percentage of apoptotic cells by measuring their DNA content.[6][7][8]

-

Cell Culture and Treatment: As described in the DNA fragmentation assay.

-

Cell Harvesting and Fixation: Cells are harvested and then fixed, typically with cold 70% ethanol, which permeabilizes the cell membrane.

-

Staining: The fixed cells are stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI). The staining solution often contains RNase to ensure that only DNA is stained.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.

-

Data Analysis: The data is typically displayed as a histogram of DNA content. Non-apoptotic cells will show distinct peaks corresponding to the G1, S, and G2/M phases of the cell cycle. Apoptotic cells, having lost some of their DNA, will appear as a population with lower DNA content, forming a "sub-G1" peak to the left of the G1 peak. The percentage of cells in the sub-G1 peak is quantified to determine the level of apoptosis.

Visualizations

Caption: Workflow for apoptosis detection.

Caption: this compound-induced apoptosis pathway.

Conclusion

This compound derivatives represent a promising class of compounds with significant therapeutic potential. The anti-tuberculosis agent SQ109 showcases a dual mechanism of action that is effective against drug-resistant mycobacteria. In the field of oncology, other this compound derivatives have demonstrated the ability to induce apoptosis in cancer cells, suggesting a potential role in cancer chemotherapy. Further research into the specific molecular targets and signaling pathways of these compounds will be crucial for their continued development and eventual clinical application. The experimental protocols and data presented in this guide provide a foundational resource for researchers in these fields.

References

- 1. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An investigation into the mechanism of action of the tuberculosis drug candidate SQ109 and of its metabolites and analogs, in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor effect of this compound derivatives on human hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. media.tghn.org [media.tghn.org]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. bitesizebio.com [bitesizebio.com]

Unlocking the Therapeutic Potential: A Technical Guide to the Antitumor Properties of Novel Geranylamine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranylamine, a derivative of the natural monoterpene geraniol (B1671447), has emerged as a promising scaffold for the development of novel anticancer agents. This technical guide provides an in-depth overview of the antitumor properties of newly synthesized this compound compounds. We consolidate key quantitative data on their cytotoxic and tumor-inhibiting effects, present detailed protocols for essential experimental assays, and visualize the implicated molecular signaling pathways. This document aims to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology, facilitating further investigation and optimization of this compound-based cancer therapeutics.

Introduction

The quest for more effective and less toxic cancer therapies has led to the exploration of natural product derivatives as a rich source of novel drug candidates. Geraniol, an acyclic monoterpene alcohol found in the essential oils of various aromatic plants, has demonstrated promising antitumor effects across a range of cancer types, including breast, lung, colon, prostate, and pancreatic cancer.[1] Modifications of the geraniol structure, particularly at the terminal hydroxyl group to form this compound and its subsequent derivatives, have yielded compounds with enhanced cytotoxic and antitumor activities. These novel this compound compounds exhibit multifaceted mechanisms of action, primarily centered on the induction of apoptosis and modulation of key signaling pathways that govern cancer cell proliferation and survival. This guide focuses on the synthesis, in vitro cytotoxicity, in vivo efficacy, and mechanisms of action of these promising anticancer agents.

In Vitro Antitumor Activity of Novel this compound Compounds

A variety of novel this compound derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro potency of these compounds. The following tables summarize the IC50 values for several classes of novel this compound compounds.

Table 1: Cytotoxicity (IC50) of Geranylated Chalcone (B49325) Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Bavachalcone (1a) | K562 (Human Chronic Myelogenous Leukemia) | 2.7 | [2] |

| Xanthohumol | MDA-MB-231 (Triple-Negative Breast Cancer) | 6.7 | [3] |

| 2-Hydroxychalcone | MDA-MB-231 (Triple-Negative Breast Cancer) | 4.6 | [3] |

| Chalcone | MDA-MB-231 (Triple-Negative Breast Cancer) | 18.1 | [3] |

| Compound 4a | MDA-MB-231, MCF-7, HCT-116, HeLa | 2.08 - 22.64 | [4] |

| Compound 4b | MDA-MB-231, MCF-7, HCT-116, HeLa | 2.08 - 22.64 | [4] |

| Compound 4q | MDA-MB-231, MCF-7, HCT-116, HeLa | 2.08 - 22.64 | [4] |

| Compound 4v | MDA-MB-231, MCF-7, HCT-116, HeLa | 2.08 - 22.64 | [4] |

Table 2: Cytotoxicity (IC50) of Other Novel this compound and Related Derivatives

| Compound Class | Compound | Cell Line | IC50 (µM) | Reference |

| Harmine (B1663883) Derivatives | Compound 8 | HepG2 (Human Liver Cancer) | 0.011 - 0.021 (µmol/ml) | [5] |

| Geraniol | C666-1 (Nasopharyngeal Carcinoma) | ~20 | [6] | |

| Geraniol | Colo-205 (Colon Cancer) | 20 | [7] | |

| Geranyl Acetate | Colo-205 (Colon Cancer) | 30 | [7] |

In Vivo Antitumor Efficacy

Preclinical in vivo studies are critical for validating the therapeutic potential of novel drug candidates. Several this compound derivatives have demonstrated significant tumor growth inhibition in rodent models of cancer.

Table 3: In Vivo Antitumor Activity of this compound Derivatives

| Compound | Animal Model | Tumor Type | Dosage | Tumor Inhibition | Reference |

| N-geranylpyruvic amide | Athymic Mice | Human Hepatoma | Not Specified | Strong Antitumor Effect | [8] |

| N,N'-digeranylmalic diamide | Athymic Mice | Human Hepatoma | Not Specified | Strong Antitumor Effect | [8] |

| Harmine Derivative (Compound 6) | Mice | Lewis Lung Cancer, Sarcoma180, HepA | Not Specified | up to 49.5% | [5] |

| FBA-TPQ (Makaluvamine Analog) | Mice | MCF-7 Xenograft | 20 mg/kg/d, 3 d/wk for 1 week | ~71.6% | [1] |

Mechanisms of Antitumor Action

The antitumor effects of novel this compound compounds are primarily attributed to their ability to induce programmed cell death (apoptosis) and to interfere with critical signaling pathways that promote cancer cell survival and proliferation.

Induction of Apoptosis

A hallmark of the anticancer activity of this compound derivatives is the induction of apoptosis. This is evidenced by several key cellular events:

-

Phosphatidylserine (B164497) Externalization: Treatment with these compounds leads to the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane, a key early indicator of apoptosis.

-

Mitochondrial Membrane Potential (MMP) Depletion: Geraniol and its derivatives have been shown to reduce the MMP in cancer cells.

-

Caspase Activation: These compounds trigger the activation of the caspase cascade, including initiator caspases (caspase-8 and -9) and effector caspases (caspase-3).

-

PARP Cleavage: Activated caspase-3 subsequently cleaves poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair.

-

Modulation of Bcl-2 Family Proteins: this compound derivatives alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.

Modulation of Signaling Pathways

The primary mechanism of apoptosis induction by this compound compounds appears to be through the intrinsic or mitochondrial pathway.

Caption: Intrinsic apoptosis pathway induced by this compound compounds.

Geraniol has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell proliferation, survival, and growth.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by geraniol.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antitumor properties of novel this compound compounds.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well microplates

-

Cancer cell lines

-

Complete culture medium

-

Novel this compound compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the this compound compounds in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cancer cells by treating them with the this compound compound at its IC50 concentration for a specified time. Include an untreated control.

-

Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the chemiluminescent substrate.

-

Detect the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of novel this compound compounds.

Caption: Preclinical evaluation workflow for this compound compounds.

Conclusion and Future Directions

Novel this compound compounds represent a promising class of antitumor agents with potent cytotoxic effects against a range of cancer cell lines and significant in vivo efficacy. Their primary mechanism of action involves the induction of apoptosis through the intrinsic pathway and the modulation of key cancer-related signaling pathways such as PI3K/Akt/mTOR. The data and protocols presented in this technical guide provide a solid foundation for further research in this area.

Future efforts should focus on:

-